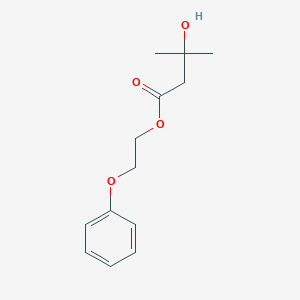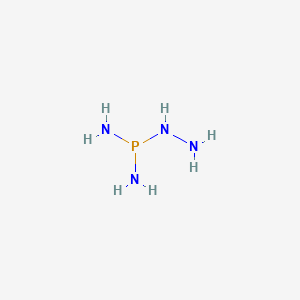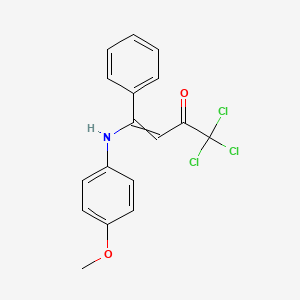![molecular formula C21H19Br B14608733 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 58600-90-1](/img/structure/B14608733.png)
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a complex phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[4-(4-propylphenyl)phenyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki reaction.
Major Products Formed
Substitution: Formation of substituted benzenes.
Oxidation: Formation of phenols and quinones.
Reduction: Formation of hydrocarbons.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene involves its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-4-propylbenzene: Similar structure but with a propyl group instead of the complex phenyl group.
1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of the propylphenyl group.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
58600-90-1 |
|---|---|
Molekularformel |
C21H19Br |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1-bromo-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
InChI-Schlüssel |
GHWDTZCFRKFBFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)


![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)


![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
